molecular formula C15H10ClF3N6O2 B12175380 C15H10ClF3N6O2

C15H10ClF3N6O2

Cat. No.: B12175380
M. Wt: 398.73 g/mol
InChI Key: JOWRGMKNWXHVPZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H10ClF3N6O2 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including a chloro group, trifluoromethyl group, and several nitrogen atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H10ClF3N6O2 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

C15H10ClF3N6O2: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

C15H10ClF3N6O2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C15H10ClF3N6O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

C15H10ClF3N6O2: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:

    C15H10ClF3N6O3: Differing by an additional oxygen atom, which may alter its reactivity and biological activity.

    C15H10ClF3N5O2: Lacking one nitrogen atom, potentially affecting its chemical properties and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10ClF3N6O2

Molecular Weight

398.73 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C15H10ClF3N6O2/c16-9-4-2-1-3-8(9)10-5-6-12(27)25(24-10)7-11(26)20-14-21-13(22-23-14)15(17,18)19/h1-6H,7H2,(H2,20,21,22,23,26)

InChI Key

JOWRGMKNWXHVPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NNC(=N3)C(F)(F)F)Cl

Origin of Product

United States

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